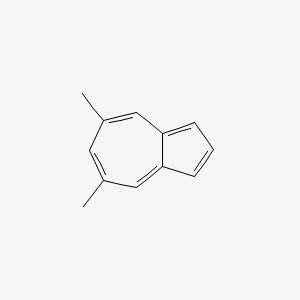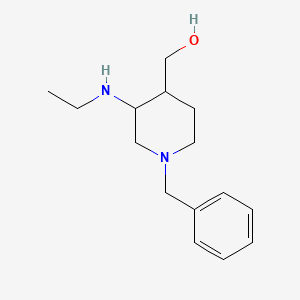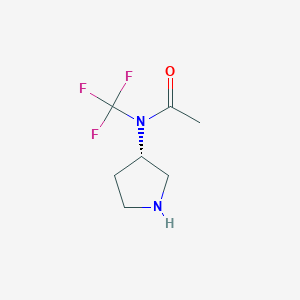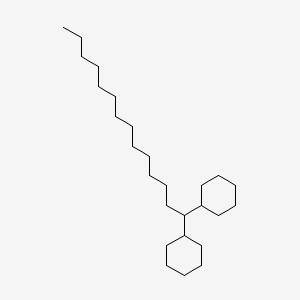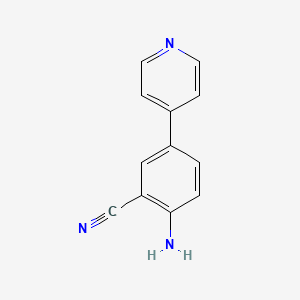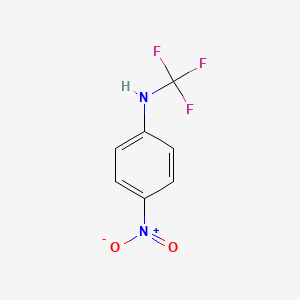
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexene ring. This compound is used in various industrial and research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- typically involves the alkylation of 3,5,5-trimethyl-2-cyclohexen-1-one with an appropriate propenylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the propenylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one: Lacks the propenyl group, making it less reactive in certain types of reactions.
2-Cyclohexen-1-one, 3,5,5-trimethyl-: Similar structure but without the propenyl group, affecting its chemical behavior.
Uniqueness
The presence of the propenyl group in 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- enhances its reactivity and versatility, making it a valuable compound in various applications. Its unique structure allows for a broader range of chemical transformations compared to its analogs.
Eigenschaften
CAS-Nummer |
53543-47-8 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3,5,5-trimethyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10-9(2)7-12(3,4)8-11(10)13/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
FVUNTBDGUHBYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC(C1)(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



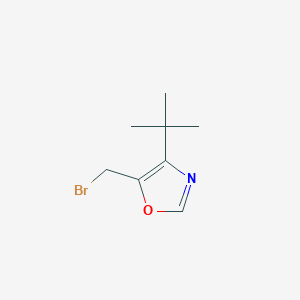
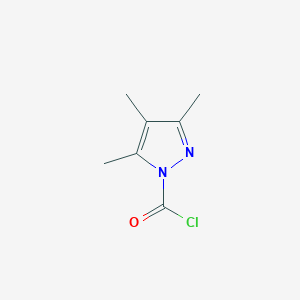

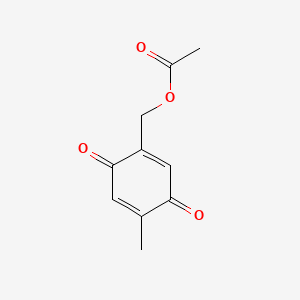
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
